BenchChemオンラインストアへようこそ!

3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid

Medicinal Chemistry Scaffold Engineering Drug Metabolism

3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid (CAS 1016494-02-2, molecular formula C₁₆H₁₃NO₄, MW 283.28 g/mol) is a synthetic small-molecule building block featuring a 2,3-dihydrobenzofuran-2-carboxamide core linked via an amide bond to a 3-carboxyphenyl (benzoic acid) moiety. The compound is catalogued as EN300-44936 (Enamine) and supplied at ≥95% purity as a room-temperature-stable powder.

Molecular Formula C16H13NO4
Molecular Weight 283.283
CAS No. 1016494-02-2
Cat. No. B2515574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid
CAS1016494-02-2
Molecular FormulaC16H13NO4
Molecular Weight283.283
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C16H13NO4/c18-15(14-9-10-4-1-2-7-13(10)21-14)17-12-6-3-5-11(8-12)16(19)20/h1-8,14H,9H2,(H,17,18)(H,19,20)
InChIKeyIAVBAJSVXIXYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid (CAS 1016494-02-2): Core Structural Identity and Procurement Baseline


3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid (CAS 1016494-02-2, molecular formula C₁₆H₁₃NO₄, MW 283.28 g/mol) is a synthetic small-molecule building block featuring a 2,3-dihydrobenzofuran-2-carboxamide core linked via an amide bond to a 3-carboxyphenyl (benzoic acid) moiety . The compound is catalogued as EN300-44936 (Enamine) and supplied at ≥95% purity as a room-temperature-stable powder . It belongs to the broader class of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, a scaffold class investigated for anticancer activity and NF-κB pathway inhibition [1]. The saturated dihydrobenzofuran ring differentiates it from fully aromatic benzofuran analogs, conferring altered electronic distribution, increased conformational flexibility at the C2 position, and a distinct metabolic susceptibility profile [2].

Why a Generic Benzofuran-2-carboxamide Cannot Replace 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid in Targeted Research Applications


Substituting this compound with a superficially similar benzofuran-2-carboxamide analog ignores three critical points of structural divergence that directly impact assay outcomes. First, the 2,3-dihydro (saturated) benzofuran scaffold introduces an sp³-hybridized C2 center absent in the fully aromatic benzofuran series; this alters the dihedral angle between the benzofuran ring and the amide carbonyl, modifying both the three-dimensional conformation presented to biological targets and the electron density at the amide bond [1]. Second, the 3-carboxy (–COOH) substituent on the N-phenyl ring provides an electron-withdrawing group with hydrogen-bond donor/acceptor capability at a meta position, a substitution pattern that SAR studies explicitly link to enhanced anticancer activity and NF-κB inhibition in this scaffold class, whereas the 4-carboxy isomer serves as a distinct topological isomer [2]. Third, the dihydrobenzofuran core is metabolized differently from benzofuran—it undergoes hydroxylation at the C3 position by microbial and mammalian enzymes, generating chiral metabolites not formed from the aromatic analog [3]. These three factors mean that a procurement decision based solely on the generic benzofuran-2-carboxamide substructure will yield a compound with different target engagement geometry, different cellular potency, and different metabolic fate.

Quantitative Differentiation Evidence for 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid Versus Key Comparators


2,3-Dihydrobenzofuran vs. Aromatic Benzofuran Scaffold: Impact on Conformational Flexibility and Metabolic Handling

The target compound incorporates a 2,3-dihydrobenzofuran scaffold, in contrast to 4-(benzofuran-2-carboxamido)benzoic acid (CAS 308298-71-7) which contains a fully aromatic benzofuran. The saturation of the 2,3-bond converts the planar benzofuran into a non-planar scaffold with an sp³-hybridized C2 center, introducing a chiral center and altering molecular shape. In the Choi et al. (2015) study of 60 compounds spanning both scaffolds, SAR analysis confirmed differential biological behavior between the benzofuran and 2,3-dihydrobenzofuran sub-series [1]. Additionally, 2,3-dihydrobenzofuran is recognized as a distinct human metabolite (HMDB0013815) detected in urine, whereas benzofuran follows different biotransformation routes, confirming differential in vivo handling [2]. The calculated logP of the parent 2,3-dihydrobenzofuran-2-carboxylic acid is 1.07, compared to ~1.87 for benzofuran-2-carboxylic acid (predicted), indicating the dihydro scaffold is more polar .

Medicinal Chemistry Scaffold Engineering Drug Metabolism

3-Carboxy vs. 4-Carboxy N-Phenyl Substitution: Positional Isomerism Affects Electron Withdrawal and Hydrogen-Bond Geometry

The target compound bears a carboxylic acid substituent at the 3-position (meta) of the N-phenyl ring, whereas the commercially available comparator 4-(2,3-dihydro-1-benzofuran-2-amido)benzoic acid (ChemicalBook listing) carries the –COOH at the 4-position (para). SAR data from Choi et al. (2015) on 60 benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives demonstrated that electron-withdrawing groups, especially at the 3′ and 5′ positions on the N-phenyl ring, increased both anticancer activity and NF-κB inhibitory activity [1]. The 3-COOH group is electron-withdrawing (Hammett σₘ for COOH ≈ +0.37) and can act as both hydrogen-bond donor and acceptor. The positional difference between 3-COOH and 4-COOH alters the vector of the carboxyl group relative to the amide linkage, affecting intermolecular hydrogen-bond geometry with biological targets . In the related chroman-2-carboxamide series, substitution pattern on the N-phenyl ring was shown to modulate NF-κB inhibitory potency over a >7-fold range (IC50 6.0–43.9 μM), confirming that the position of substituents on the N-phenyl ring is a critical activity determinant, not merely the presence of a functional group [2].

Structure-Activity Relationship NF-κB Inhibition Anticancer Drug Design

Amide-Linked Benzoic Acid Moiety Enables Carboxylic Acid-Dependent Target Interactions Absent in Simple Carboxamide Analogs

The target compound incorporates a benzoic acid moiety (3-COOH phenyl) connected via an amide linker, distinguishing it from the simpler 2,3-dihydro-1-benzofuran-2-carboxamide (CAS 57537-75-4, C₉H₉NO₂, MW 163.17) . The benzoic acid group provides an additional aromatic ring with a free carboxylic acid function (pKa ~4.2 predicted for benzoic acid moiety), contributing two additional hydrogen-bond donors/acceptors, a formal negative charge at physiological pH, and an additional UV chromophore (λmax shift). In the broader class, benzofuran-based carboxylic acids—including those with benzoic acid moieties—have demonstrated inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, IX), with the free carboxylate coordinating the active-site zinc ion, a mechanism unavailable to the simple primary amide analog [1]. The carboxylic acid also enhances aqueous solubility at pH > pKa, which can improve handling in biochemical assay buffers compared to neutral amide-only analogs. The additional aromatic ring contributes to π-stacking interactions and increases molecular complexity (fraction Csp³ = 0.19 for target vs. 0.22 for the simple carboxamide, reflecting the added aromatic content).

Carbonic Anhydrase Inhibition Hydrogen-Bond Network Solubility Enhancement

Supplier-Documented Purity and Physical Form Specifications Enable Reproducible Experimental Use

The target compound is supplied through the Enamine/Sigma-Aldrich catalog (ENA196830222; EN300-44936) at a documented purity of ≥95%, in powder form, with storage at room temperature . Santa Cruz Biotechnology additionally offers this compound (sc-344247) in 250 mg and 1 g quantities for research use . This supply chain transparency contrasts with the positional isomer 4-(2,3-dihydro-1-benzofuran-2-amido)benzoic acid, for which commercial availability is less established and purity documentation is sparser across major catalogs. The Certificate of Analysis (CoA) availability through Sigma-Aldrich's Document Library enables batch-specific quality verification, which is essential for reproducible dose-response experiments where impurity profiles can confound IC50 determinations . The compound is classified for non-human research use only, consistent with its status as a research building block rather than a validated therapeutic candidate.

Compound Quality Control Assay Reproducibility Chemical Procurement

Recommended Research and Procurement Application Scenarios for 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid


Medicinal Chemistry: NF-κB Pathway Inhibitor Lead Optimization Using the 2,3-Dihydrobenzofuran-3'-carboxy Scaffold

This compound serves as a direct entry point for structure-activity relationship (SAR) studies targeting NF-κB-driven cancers and inflammatory diseases. The Choi et al. (2015) study established that 2,3-dihydrobenzofuran-2-carboxamide derivatives with electron-withdrawing N-phenyl substituents demonstrate NF-κB transcriptional inhibition and anticancer cytotoxicity across six human cancer cell lines (ACHN renal, HCT15 colon, MM231 breast, NUGC-3 gastric, NCI-H23 lung, PC-3 prostate) [1]. The 3-COOH substituent on the target compound places an electron-withdrawing group at the meta position of the N-phenyl ring, a substitution pattern explicitly linked to enhanced activity in the parent series. Researchers can use this compound as a starting scaffold for further derivatization (ester prodrugs, amide coupling, salt formation) while maintaining the core dihydrobenzofuran pharmacophore that distinguishes it from the planar benzofuran lead 3m identified by Choi et al. [1].

Chemical Biology: Carbonic Anhydrase Probe Development Leveraging the Benzoic Acid Zinc-Binding Motif

The free 3-carboxybenzoic acid moiety in this compound provides a zinc-chelating pharmacophore analogous to the benzoic acid-based carbonic anhydrase inhibitors described for benzofuran-carboxylic acid conjugates [1]. The dihydrobenzofuran scaffold offers a non-planar, chiral core that can be exploited to achieve isoform selectivity among the 15 human carbonic anhydrase isoforms, particularly the cancer-associated hCA IX and hCA XII. The compound can be used directly in stopped-flow CO₂ hydration assays to measure CA inhibition constants (Ki), with the understanding that the 3-COOH vs. 4-COOH positional isomerism will produce different zinc-coordination geometries that can be probed by X-ray crystallography [1].

Analytical Chemistry: Reference Standard for LC-MS/MS Method Development in Benzofuran Metabolite Studies

Given that 2,3-dihydrobenzofuran is a documented human metabolite (HMDB0013815) and can undergo CYP450-mediated hydroxylation [1], this compound can serve as a structurally defined reference standard for developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to detect and quantify dihydrobenzofuran-containing metabolites in biological matrices. Its distinct molecular weight (283.28 Da), the presence of a carboxylic acid function enabling negative-ion mode electrospray ionization, and the characteristic benzofuran UV chromophore provide analytical handles for method validation. The compound's documented purity (≥95%) and CoA availability support its use as a quantitative reference material .

Fragment-Based Drug Discovery: Non-Planar Heterocyclic Fragment with Dual Hydrogen-Bond Functionality

With a molecular weight of 283.28 Da, this compound sits at the upper boundary of fragment-like chemical space (typically MW < 300 Da) while offering three distinct pharmacophoric elements: a hydrogen-bond-donating amide NH, a hydrogen-bond-accepting amide carbonyl, and a carboxylic acid capable of both donating and accepting hydrogen bonds [1]. The non-planar dihydrobenzofuran core provides three-dimensional character (fraction Csp³ = 0.19) that is valuable for fragment library design, as planar aromatic fragments often suffer from poor selectivity and solubility . The compound can be screened in fragment-based assays (NMR, SPR, thermal shift) against protein targets where carboxylic acid-mediated interactions (e.g., with Arg, Lys, or metal cofactors) are sought.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.